molecular formula C9H11NOS B2425029 N-[(thiophen-2-yl)methyl]cyclopropanecarboxamide CAS No. 545385-20-4

N-[(thiophen-2-yl)methyl]cyclopropanecarboxamide

Cat. No. B2425029
CAS RN: 545385-20-4
M. Wt: 181.25
InChI Key: FOFXURIEGZCGDY-UHFFFAOYSA-N
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Description

“N-[(thiophen-2-yl)methyl]cyclopropanecarboxamide” is a compound with the molecular formula C9H11NOS. It is a derivative of thiophene, a five-membered heterocyclic compound that contains sulfur . Thiophene derivatives have been the focus of many scientists due to their potential as biologically active compounds .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including the Gewald reaction . This reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “N-[(thiophen-2-yl)methyl]cyclopropanecarboxamide” consists of a thiophene ring attached to a cyclopropane ring via a methylene bridge. The cyclopropane ring is also attached to a carboxamide group.


Chemical Reactions Analysis

Thiophene derivatives, including “N-[(thiophen-2-yl)methyl]cyclopropanecarboxamide”, can undergo various chemical reactions. For instance, substrates containing 2,3-diaryl cyclopropanes can participate in Gewald-type ring-opening reactions with elemental sulfur in N, N-dimethylformamide in the presence of morpholine as the base to produce polysubstituted 2-aminothiophenes .


Physical And Chemical Properties Analysis

The molecular weight of “N-[(thiophen-2-yl)methyl]cyclopropanecarboxamide” is 181.25. Other physical and chemical properties are not specified in the search results.

Scientific Research Applications

Medicinal Chemistry

Thiophene and its substituted derivatives, including “N-[(thiophen-2-yl)methyl]cyclopropanecarboxamide”, are very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .

Anti-Inflammatory Properties

These compounds have been proven to be effective drugs in the present respective disease scenario. They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory .

Anti-Psychotic Properties

“N-[(thiophen-2-yl)methyl]cyclopropanecarboxamide” has been reported to have anti-psychotic properties .

Anti-Arrhythmic Properties

This compound has also been reported to have anti-arrhythmic properties .

Anti-Anxiety Properties

“N-[(thiophen-2-yl)methyl]cyclopropanecarboxamide” has been reported to have anti-anxiety properties .

Fungicidal Activity

A series of new “N-(thiophen-2-yl)nicotinamide” derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . The in vivo bioassay results of all the compounds against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) Rostov.) in a greenhouse indicated that these compounds exhibited excellent fungicidal activities .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors .

Material Science

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Future Directions

“N-[(thiophen-2-yl)methyl]cyclopropanecarboxamide” and other thiophene derivatives are significant lead compounds that can be used for further structural optimization . They have potential applications in various fields, including medicinal chemistry, due to their diverse biological effects .

properties

IUPAC Name

N-(thiophen-2-ylmethyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c11-9(7-3-4-7)10-6-8-2-1-5-12-8/h1-2,5,7H,3-4,6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFXURIEGZCGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401330804
Record name N-(thiophen-2-ylmethyl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401330804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827620
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

545385-20-4
Record name N-(thiophen-2-ylmethyl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401330804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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